PF-06821497 is classified as an antineoplastic agent and falls under the category of enzyme inhibitors, specifically targeting histone methyltransferases. It has been synthesized and evaluated in preclinical studies for its efficacy against cancer cell lines and is currently being assessed in clinical trials for patients with relapsed or refractory malignancies .
The synthesis of PF-06821497 involves several key steps, employing established organic chemistry techniques. The synthetic route typically begins with the preparation of aminopyridone intermediates through peptide coupling reactions. For instance, one method includes the condensation of carbon disulfide onto acetone to form sodium bisthiolate, followed by a series of reactions including aldol condensation and cyclization to yield the desired aminopyridone structure .
Key intermediates are generated through various reactions:
The final steps involve reductive amination and hydrolysis to produce PF-06821497 in significant yields .
PF-06821497 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound features an indole core, which is essential for its interaction with the EZH2 enzyme. Its molecular formula is C₁₈H₁₈F₃N₃O₂, indicating the presence of trifluoroethyl groups and a piperidine moiety that enhance its pharmacological properties.
The structural representation can be summarized as follows:
The precise three-dimensional conformation plays a critical role in its inhibitory activity against EZH2 .
PF-06821497 undergoes various chemical reactions that are pivotal for its function as an EZH2 inhibitor. The primary reaction involves binding to the active site of the EZH2 enzyme, where it competes with substrates for methylation. This competitive inhibition leads to decreased levels of H3K27me3, thereby modulating gene expression profiles associated with tumorigenesis.
In vitro studies have demonstrated that PF-06821497 can effectively inhibit H3K27 trimethylation in cancer cell lines, leading to reactivation of tumor suppressor genes such as P21 . The compound's reactivity is influenced by its structural components, which facilitate strong interactions with the enzyme's active site.
The mechanism by which PF-06821497 exerts its effects primarily involves inhibition of EZH2-mediated histone methylation. By binding to EZH2, PF-06821497 disrupts the normal function of the Polycomb Repressive Complex 2, leading to reduced trimethylation at H3K27. This alteration in histone modification results in:
Research indicates that this mechanism may lead to enhanced sensitivity of cancer cells to other therapeutic agents, making PF-06821497 a candidate for combination therapies in cancer treatment .
PF-06821497 possesses several notable physical and chemical properties:
These properties are critical for assessing the compound's viability as a drug candidate and its behavior within biological systems .
PF-06821497 is primarily being explored for its potential applications in cancer therapy due to its role as an EZH2 inhibitor. Its ability to modulate epigenetic regulation makes it a promising candidate for:
Clinical trials are ongoing to evaluate its safety and efficacy in patients with specific types of cancer resistant to standard treatments . Additionally, research into its mechanisms may provide insights into broader applications within epigenetics and gene regulation.
PF-06821497 is characterized by the systematic chemical name (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one, reflecting its intricate molecular architecture. This synthetic compound has the molecular formula C₂₂H₂₄Cl₂N₂O₅ and a molecular weight of 467.34 g/mol [1] [4]. Its structure incorporates several pharmacologically significant features:
Table 1: Key Physicochemical Properties of PF-06821497
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₂₄Cl₂N₂O₅ | Defines elemental composition and molecular weight |
Molecular Weight | 467.34 g/mol | Impacts pharmacokinetics and drug-likeness |
Systematic Name | (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one | Precise chemical description |
CAS Registry Number | 1844849-10-0 | Unique chemical identifier |
Key Structural Features | Dichlorinated isoquinolinone, (R)-oxetane, dihydropyridinone | Determines target binding and selectivity |
Configuration | (R)-enantiomer | Critical for potency; the (S)-enantiomer shows significantly reduced activity |
The compound's stereochemistry is crucial for its inhibitory potency. The (R)-configuration at the oxetane-bearing chiral center enables optimal spatial orientation for interacting with residues lining the EZH2 substrate-binding channel. Structure-activity relationship (SAR) studies demonstrated that the (S)-enantiomer exhibits markedly reduced potency, underscoring the precision required in its synthesis [10]. Crystallographic analyses reveal that the dichlorinated isoquinolinone core establishes key van der Waals contacts with hydrophobic residues (e.g., F667, Y661) within the catalytic SET domain, while the oxetane oxygen participates in hydrogen bonding interactions critical for complex stability [7].
The development of PF-06821497 was driven by compelling biological evidence establishing EZH2 as a high-value oncology target. EZH2 serves as the catalytic engine within the multi-protein PRC2 complex, utilizing S-adenosylmethionine (SAM) as a methyl donor to mono-, di-, and tri-methylate histone H3 at lysine 27 (H3K27me1/2/3). This mark constitutes a fundamental epigenetic signal for transcriptional repression, maintaining cellular identity by silencing developmental genes and tumor suppressors [2] [9]. Oncogenic dysregulation of EZH2 manifests through two primary mechanisms:
Wild-type EZH2 (PRC2-EZH2WT) exhibits the highest catalytic efficiency for converting unmethylated H3K27 (H3K27me0) to monomethylated H3K27 (H3K27me1), with progressively reduced efficiency for subsequent methylation steps (H3K27me1→me2→me3). In contrast, lymphoma-associated mutants like Y641N (PRC2-EZH2Y641N) display minimal activity towards H3K27me0 but exhibit dramatically enhanced efficiency in catalyzing the conversion of H3K27me1 to H3K27me2 and particularly H3K27me2 to H3K27me3 [3]. The A677G mutant possesses broad efficiency across all methylation states. Consequently, the co-existence of PRC2-EZH2WT and PRC2-EZH2Mutant within heterozygous lymphoma cells creates a hyperactive enzymatic cycle, driving abnormally high global H3K27me3 levels – a hallmark of these cancers that promotes uncontrolled proliferation by silencing tumor suppressors and differentiation genes [3] [7].
Table 2: EZH2 Dysregulation Mechanisms and Implications for Targeted Inhibition
Dysregulation Mechanism | Primary Cancer Associations | Biochemical Consequence | Rationale for PF-06821497 |
---|---|---|---|
EZH2 Overexpression | Prostate, Breast, Lung, Renal, Ovarian, Bladder cancers | Increased H3K27me3 globally; silencing of tumor suppressors (e.g., p16, E-cadherin) | Reduce oncogenic H3K27me3 levels; reactivate silenced tumor suppressors |
Y641 Mutations (e.g., Y641N) | Germinal Center DLBCL (~22%), Follicular Lymphoma (~7%) | Altered substrate specificity: Low H3K27me0→me1 activity; High H3K27me1/2→me3 activity | Potent inhibition of mutant enzyme activity; disrupt cooperative hyperactivation cycle |
A677G Mutation | DLBCL, FL (~1-3%) | Increased activity across all methylation states (H3K27me0→me1→me2→me3) | Direct inhibition of hyperactive mutant enzyme |
A687V Mutation | DLBCL, FL (~1-3%) | Similar to Y641: Low H3K27me0→me1 activity; Equipotent for H3K27me1→me2 and H3K27me2→me3 | Potent inhibition of mutant enzyme activity |
PF-06821497 was designed to potently inhibit both wild-type and mutant EZH2, particularly the hyperactive Y641N mutant prevalent in lymphomas. Its high binding affinity (Ki < 0.1 nM against EZH2Y641N) stems from optimized interactions within the altered substrate-binding pocket of mutant EZH2 [1] [3] [10]. The compound effectively competes with the cofactor S-adenosylmethionine (SAM) and the lysine substrate channel, thereby blocking methyl group transfer and preventing the establishment of the repressive H3K27me3 mark. This targeted inhibition reverses the epigenetic silencing of tumor suppressor genes and disrupts the survival signals driving cancer cell proliferation [7] [9].
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator essential for maintaining cellular identity during development and differentiation. It functions as a multi-subunit histone methyltransferase complex primarily responsible for initiating and propagating the repressive H3K27me3 mark [7] [9].
Core Structure and Function: The minimal functional PRC2 core comprises four stoichiometric subunits [7]:
Beyond this core, PRC2 associates with context-dependent accessory proteins (e.g., AEBP2, JARID2, PCL proteins - PHF1, MTF2, PHF19) that modulate its recruitment specificity, chromatin localization, and enzymatic activity [7]. Structurally, PRC2 assembles into a four-lobed architecture:
This sophisticated structural organization allows PRC2 to sense the existing chromatin state (via EED-H3K27me3 interaction) and propagate repressive marks efficiently.
EZH2/PRC2 in Cancer Pathogenesis: Aberrant PRC2 activity, primarily driven by EZH2 dysregulation, is a potent oncogenic mechanism across numerous malignancies:
Table 3: Cancer Types Associated with EZH2 Dysregulation and Key Mechanisms
Cancer Type | EZH2 Alteration | Key Oncogenic Mechanisms | Therapeutic Relevance of PF-06821497 |
---|---|---|---|
Follicular Lymphoma (FL), Germinal Center DLBCL | Y641, A677, A687 mutations; Overexpression | Cooperating PRC2 mutants → H3K27me3 hyperaccumulation → Silencing of differentiation genes & tumor suppressors | High potency against mutant EZH2; reverses silencing; robust tumor growth inhibition |
Castration-Resistant Prostate Cancer (CRPC) | Overexpression | PRC2-dependent: Silencing of tumor suppressors (e.g., DAB2IP); PRC2-independent: AR co-activation | Targets both canonical (methyltransferase) and non-canonical (co-activator) roles |
Small Cell Lung Cancer (SCLC) | Overexpression | Silencing of neuroendocrine differentiation regulators and tumor suppressors | Reversal of epigenetic silencing; preclinical tumor growth inhibition |
Breast Cancer (Basal-like/TNBC) | Overexpression | Silencing of ERα; Promotion of EMT; Co-activation of NF-κB/β-catenin signaling | Inhibits EMT and metastatic progression; potential synergy with other agents |
Ovarian Clear Cell Carcinoma | Overexpression | Synthetic lethality with ARID1A mutations (SWI/SNF deficiency) | Exploits epigenetic vulnerability in ARID1A-mutant tumors |
PF-06821497 exerts its anti-tumor effects by specifically disrupting this oncogenic EZH2 activity. By binding tightly within the EZH2 catalytic SET domain, it competitively inhibits the methyltransferase function of both wild-type and mutant PRC2 complexes [1] [10]. This inhibition leads to a rapid decrease in global H3K27me3 levels, reactivation of epigenetically silenced tumor suppressor and differentiation genes, and ultimately, cell cycle arrest and apoptosis in EZH2-dependent cancer cells. Preclinical studies demonstrate its robust tumor growth inhibition in xenograft models derived from lymphomas harboring EZH2Y641N mutations and solid tumors exhibiting EZH2 overexpression, such as CRPC and SCLC [1] [6] [10]. Its ongoing clinical evaluation (e.g., NCT03460977) focuses on malignancies where the PRC2-EZH2 axis is a well-validated driver, leveraging the compound's exquisite potency and selectivity to reverse pathogenic epigenetic programming [4] [6].
Table 4: Key Characteristics of PF-06821497 (Mevrometostat)
Characteristic | Detail |
---|---|
Chemical Class | Small molecule inhibitor |
Target | EZH2 (Enhancer of Zeste Homolog 2); catalytic subunit of PRC2 |
Primary Mechanism | Potent, selective, competitive inhibition of EZH2 methyltransferase activity (wild-type and mutant) |
Key Potency | Ki < 0.1 nM against mutant EZH2 (Y641N) |
Administration | Oral |
Developmental Stage | Clinical trials (Phase 1/2) |
Primary Indications (Under Investigation) | Relapsed/Refractory Follicular Lymphoma, Metastatic Castration-Resistant Prostate Cancer (mCRPC), Small Cell Lung Cancer (SCLC) |
Biological Outcome | Reduction of global H3K27me3 levels; Reactivation of silenced tumor suppressor genes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7